molecular formula C6H10FNO B14766549 1-Piperidinecarboxaldehyde, 3-fluoro-

1-Piperidinecarboxaldehyde, 3-fluoro-

Cat. No.: B14766549
M. Wt: 131.15 g/mol
InChI Key: BTZNIRZIFRFOQO-UHFFFAOYSA-N
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Description

1-Piperidinecarboxaldehyde (CAS 2591-86-8) is a heterocyclic aldehyde with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . Its structure consists of a six-membered piperidine ring with a formyl (-CHO) group at the 1-position. The compound is used in organic synthesis, particularly in the preparation of formamide derivatives and as an intermediate in pharmaceuticals .

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

3-fluoropiperidine-1-carbaldehyde

InChI

InChI=1S/C6H10FNO/c7-6-2-1-3-8(4-6)5-9/h5-6H,1-4H2

InChI Key

BTZNIRZIFRFOQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxaldehyde, 3-fluoro- typically involves the introduction of a fluorine atom into the piperidinecarboxaldehyde structure. One common method is the fluorination of piperidinecarboxaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 1-Piperidinecarboxaldehyde, 3-fluoro- may involve more scalable and cost-effective methods. This could include continuous flow fluorination processes or the use of more readily available and less expensive fluorinating agents. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxaldehyde, 3-fluoro- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: 3-Fluoropiperidine-1-carboxylic acid.

    Reduction: 3-Fluoropiperidine-1-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperidinecarboxaldehyde, 3-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity due to the fluorine atom makes it valuable in developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to modulate biological targets with high specificity.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxaldehyde, 3-fluoro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to inhibition or activation of the target, depending on the nature of the interaction. The exact pathways and targets involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Electronic Effects of Fluorine: The introduction of fluorine at the 3-position (e.g., in 3-Fluoropiperidine hydrochloride) increases molecular weight by ~19 g/mol compared to non-fluorinated piperidine derivatives.

Biological Activity :

  • 1-Piperidinecarboxaldehyde contributes to antibacterial activity in plant extracts (C. zeyheri), as part of a mixture of bioactive compounds . Fluorinated analogs, such as PF-06683324, are used in pharmaceutical contexts, suggesting that fluorination could improve target binding or metabolic stability in drug design .

Structural Diversity :

  • Substitution patterns significantly alter properties. For example, 3-Fluoro-4-pyridinecarboxaldehyde oxime replaces the piperidine ring with a pyridine ring, introducing aromaticity and altering solubility . Piperidine derivatives with bulky substituents (e.g., PF-06683324) demonstrate higher molecular weights and complex pharmacological roles .

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